molecular formula C22H18FNO3 B3608982 3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate

3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate

Cat. No. B3608982
M. Wt: 363.4 g/mol
InChI Key: VDUQQNMIEVOPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate is not well understood. However, it is believed that the compound interacts with specific biomolecules, such as proteins or nucleic acids, and undergoes a chemical reaction that results in a change in fluorescence or other properties.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not have significant effects on biochemical or physiological processes at low concentrations. However, at high concentrations, this compound may interfere with cellular processes and cause cytotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate in lab experiments is its high selectivity and sensitivity for specific biomolecules, which makes it a useful tool for studying biological systems. However, one limitation is that the compound may interfere with cellular processes at high concentrations, which can affect the accuracy of the results.

Future Directions

There are several future directions for the research on 3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate. One direction is to study the mechanism of action of this compound in more detail to gain a better understanding of how it interacts with biomolecules. Another direction is to explore its potential use as a ligand for metal ion sensing in biological systems. Additionally, this compound can be used as a building block for the synthesis of more complex compounds, which can have various applications in the fields of medicine and materials science.

Scientific Research Applications

3-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate has been studied for its potential use in various applications, including as a fluorescent probe for imaging biological systems, as a ligand for metal ion sensing, and as a building block for the synthesis of more complex compounds. In one study, this compound was used as a fluorescent probe for imaging lysosomes in live cells. The results showed that this probe had high selectivity and sensitivity for lysosomes and could be used for monitoring lysosomal dynamics in various biological processes.

properties

IUPAC Name

(3-fluorophenyl)methyl 2-[(3-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO3/c1-15-6-4-8-17(12-15)21(25)24-20-11-3-2-10-19(20)22(26)27-14-16-7-5-9-18(23)13-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUQQNMIEVOPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.